Welcome to the BenchChem Online Store!
molecular formula C21H21FN2O4S B8777224 Crth2-IN-1

Crth2-IN-1

Cat. No. B8777224
M. Wt: 416.5 g/mol
InChI Key: JTCAGRAKUAAYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07696222B2

Procedure details

To a solution of the product of Step 11 (0.38 g) in 10 mL of THF were added 5 mL of MeOH and 5 mL of 1N LiOH. After stirring for 2 h, 2 mL of AcOH was added and the mixture was partitioned between 50 mL of EtOAc and 20 mL of brine. The EtOAc extract was dried over Na2SO4 and filtered. The filtrate was concentrated and the residue was swished from 3:1 EtOAc/hexane to give 0.18 g of the title compound. 1H NMR (500 MHz, acetone-d6) δ 8.11 (m, 2H), 7.53 (d, 1H), 7.47 (t, 2H), 7.28 (d, 1H), 7.10 (dd, 1H), 7.04 (dd, 1H), 4.53 (m, 1H), 4.20 (m, 1H), 3.90 (t, 1H), 3.67 (d, 1H, A of AB), 3.60 (d, 1H, B of AB), 3.15 (m, 1H), 2.97 (3H), 2.85-2.92 (m, 1H), 1.90-2.00 (m, 1H), 1.70 (m, 1H).
Name
product
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH3:30])[CH:12]2[CH2:29][N:16]3[C:17]4[C:22]([C:23]([CH2:24][C:25]([O:27]C)=[O:26])=[C:15]3[CH2:14][CH2:13]2)=[CH:21][CH:20]=[CH:19][CH:18]=4)(=[O:10])=[O:9])=[CH:4][CH:3]=1.CO.[Li+].[OH-].CC(O)=O>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH3:30])[CH:12]2[CH2:29][N:16]3[C:17]4[C:22]([C:23]([CH2:24][C:25]([OH:27])=[O:26])=[C:15]3[CH2:14][CH2:13]2)=[CH:21][CH:20]=[CH:19][CH:18]=4)(=[O:9])=[O:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
product
Quantity
0.38 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N(C1CCC=2N(C3=CC=CC=C3C2CC(=O)OC)C1)C
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between 50 mL of EtOAc and 20 mL of brine
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N(C1CCC=2N(C3=CC=CC=C3C2CC(=O)O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.